molecular formula C10H8F2O B025004 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 110931-79-8

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B025004
M. Wt: 182.17 g/mol
InChI Key: WNXVYUPXXGLTSF-UHFFFAOYSA-N
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Description

The focus on halogenated dihydronaphthalenes, such as 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one, stems from their intriguing chemical properties and potential applications in materials science, organic synthesis, and pharmacology. These compounds are of particular interest due to the unique reactivity imparted by the fluorine atoms and the naphthalene backbone.

Synthesis Analysis

Several methodologies have been developed for the synthesis of fluorinated dihydronaphthalenes. The Pd(PPh3)4/AgOAc-catalyzed one-pot synthesis offers an efficient route, demonstrating the compound's accessibility through modern synthetic techniques (H. Liu et al., 2012). This process highlights the strategic use of palladium catalysis in constructing the dihydronaphthalene skeleton with fluorine substitutions.

Molecular Structure Analysis

The structure of fluorinated dihydronaphthalenes reveals significant insights into their chemical behavior. Molecular structure determination often utilizes X-ray crystallography, providing detailed conformational information. Studies on related compounds emphasize the importance of non-covalent interactions, such as hydrogen bonding and halogen interactions, in defining the molecular geometry and stability (M. Gouda et al., 2022).

Chemical Reactions and Properties

The reactivity of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is markedly influenced by the presence of fluorine atoms, which can direct electrophilic and nucleophilic additions due to their electron-withdrawing nature. The compound participates in various organic reactions, including halofluorination, demonstrating regioselectivity and stereospecificity influenced by fluorine (S. Stavber, M. Zupan, 1979).

Scientific Research Applications

Metabolic Pathways and Toxicology

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one may be involved in complex metabolic pathways similar to other polycyclic compounds. For example, 1,4-Epoxy-1,4-dihydronaphthalene is metabolized in rats into various compounds, including diepoxides and hydroxylated metabolites, suggesting potential metabolic transformations for related compounds (Sims, 1965). Similarly, the metabolism and disposition of 1-nitronaphthalene in rats, involving extensive metabolism and enterohepatic recirculation, could provide insights into the biotransformation of structurally related compounds like 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one (Halladay Js, Sauer Jm, Sipes Ig, 1999).

Pharmacological Potential

Compounds structurally related to 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one have been studied for their pharmacological potential. For instance, the synthesis and antiestrogenic activity of dihydronaphthalene compounds reveal the possibility of therapeutic applications in conditions responsive to estrogen modulation (Jones et al., 1979). Additionally, tetrahydronaphthalene analogs have been evaluated for their effects on serotonin and catecholamine uptake, indicating the potential of related compounds in neuropsychopharmacology (Monte et al., 1993).

Neuropharmacology and Receptor Interaction

The interaction of similar compounds with neurotransmitter receptors, such as the dopaminergic activity of 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene, suggests that 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one could also interact with central nervous system receptors and modulate neurological functions (Mcdermed et al., 1976).

Chemical Delivery Systems

The use of dihydropyridine derivatives for the sustained delivery of therapeutic agents to the brain demonstrates the utility of naphthalene derivatives in drug delivery systems. This suggests potential applications for 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one in enhancing the bioavailability and efficacy of pharmaceuticals (Palomino et al., 1989).

Safety And Hazards

There is no specific information available about the safety and hazards of “5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one”.


Future Directions

The future directions of research and applications for “5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one” are not available due to the lack of relevant research data.


properties

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXVYUPXXGLTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2F)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559496
Record name 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

CAS RN

110931-79-8
Record name 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

120 g of Polyphosphoric acid and 12 g of phosphorous pentoxide are stirred to homogeneity at 60°. 43 g of 4-(2,4-Difluorophenyl)butyric acid are added and the mixture stirred for 11/2 hours at 80°, poured onto ice-water and extracted with ether. The combined organic phases are washed with sodium carbonate solution and sodium chloride solution, dried, stirred with a little active charcoal and evaporated. The crude product can be purified by silica gel chromatography (eluant:hexane/ethylacetate=4/1) or vacuum sublimation at 0.65 mbar/100°, m.p. 89°-91°.
[Compound]
Name
Polyphosphoric acid
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two

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